molecular formula C7H6S5 B1199743 7-Methylbenzopentathiepin

7-Methylbenzopentathiepin

Cat. No.: B1199743
M. Wt: 250.5 g/mol
InChI Key: UCLBADMPOHUZHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methylbenzopentathiepin is a synthetic benzopentathiepin that serves as a simple analog of the naturally occurring antitumor antibiotic varacin, a cytotoxic compound isolated from marine ascidians . This unique cyclic polysulfide structure is a valuable reagent in chemical biology and medicinal chemistry research. Primary research applications for this compound and related pentathiepins include the investigation of cytotoxic and antiproliferative mechanisms in various human cancer cell lines and the study of potent antifungal activity, including against strains like Sporothrix brasiliensis . The compound's core mode of action is attributed to its reactive polysulfur ring. Studies indicate it acts as a potent thiol-dependent DNA-cleaving agent under physiologically relevant conditions, which may contribute to its cytotoxicity . Its reactivity with biological thiols can generate reactive oxygen species (ROS) and hydrogen polysulfide species, leading to oxidative stress, DNA strand breaks, and the induction of apoptosis . Furthermore, recent research has identified related pentathiepin structures as potent inhibitors of specific enzymes like Striatal-Enriched protein tyrosine Phosphatase (STEP), implicated in neurodegenerative diseases, and Glutathione Peroxidase 1 (GPx1), a key enzyme in cellular redox regulation . As a stable, synthetically accessible pentathiepin, this compound provides researchers with a versatile chemical tool for probing the biochemical mechanisms of sulfur-rich natural products and for developing novel therapeutic strategies targeting cancer, infectious diseases, and oxidative stress pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6S5

Molecular Weight

250.5 g/mol

IUPAC Name

7-methyl-1,2,3,4,5-benzopentathiepine

InChI

InChI=1S/C7H6S5/c1-5-2-3-6-7(4-5)9-11-12-10-8-6/h2-4H,1H3

InChI Key

UCLBADMPOHUZHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SSSSS2

Synonyms

7-methylbenzopentathiepin
methylbenzopentathiepin

Origin of Product

United States

Synthetic Methodologies and Strategic Route Development for 7 Methylbenzopentathiepin

Optimization of Reaction Conditions for Enhanced Yield and Purity

Solvent Effects, Temperature Regimes, and Reaction Duration

The outcome of the synthesis of 7-Methylbenzopentathiepin and related polythiepins is highly dependent on the careful selection of reaction parameters. Solvent polarity, temperature, and reaction time are critical variables that influence reaction rates, product yields, and selectivity. wikipedia.orgresearchgate.net

Solvent Effects: The choice of solvent plays a pivotal role by influencing the solubility of reactants and stabilizing transition states. wikipedia.orgspringernature.com In polythiepin synthesis, a range of solvents has been employed, from nonpolar to polar aprotic. For instance, syntheses of related structures have utilized solvents such as chloroform (B151607), dimethylformamide (DMF), and mixtures of di- and triethylamine. nih.govnih.govmdpi.comacs.org Polar solvents can accelerate reactions where a charge develops in the activated complex. wikipedia.org In the context of forming the pentathiepin ring, which may involve nucleophilic attack by a thiolate anion, polar aprotic solvents like DMF can be effective. acs.org The solvent's ability to solvate intermediates can dictate the reaction pathway and prevent unwanted side reactions. rsc.org

Temperature Regimes: Temperature control is paramount for managing the reaction's kinetics and selectivity. Syntheses often involve specific temperature profiles, such as initial cooling to manage exothermic additions, followed by gradual warming or refluxing to drive the reaction to completion. nih.govnih.gov For example, a common procedure for a related pentathiepin involves adding the sulfurating agent at temperatures as low as -35 °C, followed by a period of stirring at a slightly higher temperature before allowing the reaction to proceed at room temperature or under reflux. nih.gov Such precise temperature control helps to minimize the formation of byproducts. In some cases, controlling the reaction temperature can even achieve regioselectivity in the formation of substituted products. uni-greifswald.de

Reaction Duration: The time required for the reaction to reach completion can vary significantly, from a few hours to several days. nih.govresearchgate.net The duration is influenced by the reactivity of the substrates, the temperature, and the specific synthetic method employed. Monitoring the reaction's progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time and quench the reaction before significant byproduct formation occurs.

The interplay of these three factors is summarized in the table below, based on findings from related polythiepin syntheses.

ParameterConditionRationale and Observed EffectsSource(s)
Solvent Chloroform (CHCl₃)Used as a medium for reactions, including those under reflux. nih.govnih.gov nih.govnih.gov
Dimethylformamide (DMF)A polar aprotic solvent used to facilitate reactions, sometimes at elevated temperatures (e.g., 100 °C). mdpi.comacs.org mdpi.comacs.org
Temperature Low Temperature Start (-35 °C to -20 °C)Controls initial exothermic reactions and enhances selectivity during the addition of reactive sulfurating agents. nih.gov nih.gov
Room Temperature / RefluxDrives the ring-closure and completion of the reaction after initial, more sensitive steps are complete. nih.govnih.gov nih.govnih.gov
Duration 3 - 12 hoursTypical duration for reactions driven to completion at elevated temperatures (reflux). nih.govresearchgate.net nih.govresearchgate.net
48 hoursLonger reaction times are sometimes necessary, particularly for reactions proceeding at room temperature. nih.gov nih.gov

Stoichiometric Control and Impurity Minimization

Achieving a high yield of this compound while minimizing impurities is critically dependent on stoichiometric control. Stoichiometry, the quantitative relationship between reactants and products, allows chemists to precisely control the outcome of a reaction. libretexts.org

Stoichiometric Control: The molar ratio of the dithiol precursor to the sulfurating agent is a key parameter. An excess or deficit of the sulfur source can lead to the formation of undesired byproducts. For instance, in the synthesis of related pentathiepins, specific molar equivalents of the sulfur source (e.g., 2 equivalents of S₂Cl₂) are used to favor the formation of the seven-membered ring. researchgate.net Similarly, when bases or catalysts are used, their amounts must be carefully measured. acs.org The balanced chemical equation provides the theoretical mole ratios, which are optimized experimentally to maximize product formation. libretexts.org

Reactant TypeExample ReagentTypical Stoichiometric Ratio (Relative to Substrate)PurposeSource(s)
Dithiol Precursor4-methylbenzene-1,2-dithiol1.0 equivalentStarting material nih.gov
Sulfur SourceElemental Sulfur (S₈)1.2 equivalentsProvides sulfur atoms for the pentathiepin ring acs.org
Sulfur SourceSulfur Monochloride (S₂Cl₂)2.0 - 4.0 equivalentsReactive sulfurating agent researchgate.netnih.gov
BaseCaesium Carbonate (Cs₂CO₃)1.0 equivalentActivates dithiol or promotes reaction acs.org
Base / CatalystDABCO4.0 equivalentsBase and potential catalyst nih.gov
CatalystCopper(I) Iodide (CuI)0.1 equivalents (10 mol%)Catalyst for C-S bond formation acs.org

Impurity Minimization: The primary impurities in pentathiepin synthesis are often other cyclic polysulfanes with varying numbers of sulfur atoms, such as the corresponding benzotrithiole (3 sulfur atoms) or benzoheptasulfane (7 sulfur atoms). nih.gov Studies have shown that an equilibrium can exist between these different polysulfane species in solution. nih.gov Precise stoichiometric control is the first line of defense against the formation of these impurities. By providing the correct amount of sulfur, the reaction can be directed towards the desired pentathiepin product. Any impurities that do form are subsequently removed during the isolation and purification stages.

Isolation and Purification Techniques for this compound

After the synthesis is complete, a robust purification strategy is essential to isolate this compound from unreacted starting materials, reagents, and byproducts. A combination of chromatographic techniques is typically employed for this purpose.

Column Chromatography: This is the most common and effective method for the purification of pentathiepins on a preparative scale. nih.govnih.govmdpi.com The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A carefully selected solvent system (mobile phase) is then passed through the column. Due to differences in polarity and affinity for the stationary phase, the components of the mixture travel down the column at different rates and are separated. For benzopentathiepins, common mobile phases include gradients of nonpolar and moderately polar solvents, such as mixtures of hexane/ethyl acetate (B1210297) or light petroleum/dichloromethane. nih.govmdpi.com

Analytical Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are powerful tools for assessing the purity of the final product. nih.govchromatographyonline.com GC-MS has been successfully used to identify and separate different benzopolysulfanes within a mixture, confirming the presence of trithiane, pentathiepin, and heptasulfane species based on their distinct retention times. nih.gov While primarily used for analysis, HPLC can also be adapted for preparative purification of smaller quantities of material. acs.org

TechniqueTypeApplication in Pentathiepin SynthesisSource(s)
Column Chromatography PreparativePrimary method for isolating the final product from the crude reaction mixture. Uses a solid stationary phase (e.g., silica gel) and a liquid mobile phase. nih.govnih.govmdpi.com
Gas Chromatography (GC) AnalyticalUsed to assess the purity of the product and identify volatile impurities. Can separate closely related polysulfanes. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) Analytical/PreparativeProvides high-resolution separation for purity analysis. Can be used for purification of high-purity samples. chromatographyonline.comacs.orgnih.gov
Recrystallization PreparativeOften used as a final step to obtain a highly pure, crystalline solid product with a sharp melting point. nih.gov

Green Chemistry Principles and Sustainable Synthetic Approaches in Polythiepin Synthesis

Use of Safer Solvents: Many traditional syntheses of pentathiepins employ hazardous solvents such as chloroform or DMF. nih.govacs.org A key goal of green chemistry is to replace these with safer, more environmentally friendly alternatives. researchgate.net Potential green solvents include water, ethanol, or bio-based solvents like 2-methyltetrahydrofuran. The challenge lies in finding a green solvent that provides suitable solubility and reactivity for the specific chemical transformation. skpharmteco.com

Atom Economy and Waste Prevention: The principle of atom economy, which measures how many atoms of the reactants are incorporated into the final product, is a core concept. acs.org Catalytic methods are inherently more atom-economical than stoichiometric reactions, which often generate significant waste. The molybdenum-mediated synthesis of pentathiepins is an example of a more advanced, catalytic approach that can improve atom economy. mdpi.com Using elemental sulfur as the sulfur source is also preferable to sulfur halides, as it avoids the generation of halide waste. acs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces the energy footprint of the synthesis. rsc.org While some steps in pentathiepin synthesis require heating or cooling, developing new catalysts or reaction systems that operate under milder conditions is a key area for green chemistry research. uni-greifswald.de

Use of Less Hazardous Reagents: The selection of reagents should prioritize those with lower toxicity. skpharmteco.com As mentioned, elemental sulfur is a less hazardous alternative to reagents like sulfur monochloride or disulfur (B1233692) dichloride. researchgate.netnih.govacs.org The development of synthetic routes that avoid toxic intermediates or reagents is a fundamental goal.

By integrating these principles, future synthetic strategies for this compound and other polythiepins can be made more sustainable, reducing their environmental impact without compromising product quality.

Advanced Structural Elucidation and Conformational Analysis of 7 Methylbenzopentathiepin

Vibrational Spectroscopy for Characteristic Functional Group Signatures and Vibrational Modes

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful, non-destructive method for identifying the functional groups and probing the molecular structure of a compound by analyzing its molecular vibrations. nih.govpressbooks.pub For 7-Methylbenzopentathiepin, these techniques are crucial for confirming the presence of the aromatic ring, the methyl substituent, and the unique pentathiepin ring.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. innovatechlabs.com The resulting spectrum provides a molecular "fingerprint," with specific absorption bands corresponding to the vibrations of particular functional groups. acenet.edu While a specific experimental spectrum for this compound is not widely published, its characteristic absorption bands can be predicted based on its constituent functional groups. FTIR is particularly sensitive to polar bonds, making it effective for identifying hetero-nuclear functional groups.

The predicted FTIR spectrum would exhibit vibrations characteristic of the methyl-substituted aromatic system and the sulfur-rich heterocyclic ring. Key absorption bands are anticipated in the following regions:

Predicted Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3100-3000Medium-WeakC-H StretchingAromatic Ring
2975-2950Medium-WeakAsymmetric C-H StretchingMethyl (-CH₃)
2885-2860Medium-WeakSymmetric C-H StretchingMethyl (-CH₃)
1600-1450Medium-StrongC=C StretchingAromatic Ring
1465-1440MediumAsymmetric C-H BendingMethyl (-CH₃)
1390-1370MediumSymmetric C-H BendingMethyl (-CH₃)
890-800StrongC-H Out-of-Plane BendingAromatic Ring (Substituted)
700-600Medium-WeakC-S StretchingThioether-like
500-400WeakS-S StretchingPolysulfide
This table is based on established characteristic infrared absorption frequencies for organic functional groups. acenet.edu

Raman spectroscopy is a complementary vibrational technique based on the inelastic scattering of monochromatic light. nih.gov It provides information about a molecule's vibrational modes and is particularly sensitive to non-polar, symmetric bonds. pressbooks.pub This makes it an exceptionally useful tool for characterizing the polysulfide S-S linkages in the pentathiepin ring, which are often weak in FTIR spectra. pressbooks.pub

The predicted Raman spectrum of this compound would feature prominent peaks corresponding to the aromatic system and, most notably, the sulfur chain.

Predicted Raman Shift (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3100-3050MediumC-H StretchingAromatic Ring
1600-1570StrongC=C Stretching (Ring Breathing)Aromatic Ring
1000StrongRing Breathing ModeSubstituted Benzene (B151609)
500-400StrongS-S StretchingPolysulfide
250-200MediumS-S-S Bending/DeformationPolysulfide
This table is based on characteristic Raman shifts for organic functional groups and polysulfides. renishaw.com

High-Resolution Mass Spectrometric Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. acdlabs.com Furthermore, the analysis of fragmentation patterns, typically induced by techniques like electron impact (EI), offers definitive structural information. libretexts.org

The molecular formula of this compound is C₇H₆S₅, giving it a theoretical exact mass of approximately 249.9100 Da. Upon ionization, the molecular ion ([C₇H₆S₅]⁺˙) undergoes a series of characteristic fragmentation events. The fragmentation pathway for benzopentathiepins is expected to be dominated by the sequential loss of sulfur atoms from the polysulfide chain, a highly diagnostic pattern for this class of compounds. Other key fragmentations would include the loss of the methyl group and cleavage of the aromatic ring.

A plausible fragmentation pathway is outlined below:

m/z (Nominal)Proposed Fragment IonFragmentation Pathway
250[C₇H₆S₅]⁺˙Molecular Ion (M⁺˙)
218[C₇H₆S₄]⁺˙M⁺˙ - S
186[C₇H₆S₃]⁺˙M⁺˙ - S₂
171[C₆H₃S₃]⁺M⁺˙ - S₂ - CH₃
154[C₇H₆S₂]⁺˙M⁺˙ - S₃
139[C₆H₃S₂]⁺M⁺˙ - S₃ - CH₃
122[C₇H₆S]⁺˙M⁺˙ - S₄
77[C₆H₅]⁺Phenyl cation, from cleavage of the heterocyclic ring
This table outlines a predicted fragmentation pattern based on the principles of mass spectrometry. docbrown.infolibretexts.org

Chiroptical Spectroscopy (If Applicable) for Absolute Configuration and Conformational Chirality

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is applicable to this compound. The chirality of this molecule does not arise from a traditional stereocenter but is a result of planar chirality. wikipedia.orgsemanticscholar.org This phenomenon stems from the inherent structure of the seven-membered pentathiepin ring.

Computational and crystallographic studies have shown that the pentathiepin ring is not planar; it adopts a stable, low-energy chair-like conformation. nih.govmdpi.com In an unsymmetrically substituted benzopentathiepin like the 7-methyl derivative, this puckered conformation lacks any plane of symmetry, rendering the entire molecule chiral.

A significant energy barrier exists for the inversion of the pentathiepin ring from one chair conformation to its mirror-image counterpart. nih.govresearchgate.net This barrier is high enough to allow for the separation and isolation of the two enantiomeric conformers at room temperature, a phenomenon known as atropisomerism. researchgate.netresearchgate.net

Therefore, chiroptical techniques are not only applicable but essential for distinguishing between these stable enantiomers and determining their absolute configuration. Studies on related chiral benzopentathiepin derivatives have successfully utilized Circular Dichroism spectroscopy to measure the differential absorption of left- and right-circularly polarized light by the separated enantiomers, allowing for their structural and optical characterization. researchgate.netoup.com

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 7 Methylbenzopentathiepin

Reactivity of the Pentathiepin Moiety: Ring Strain and Sulfur Atom Lability

The seven-membered pentathiepin ring is characterized by significant ring strain and labile sulfur-sulfur bonds, making it the primary site of reactivity. This inherent instability drives its decomposition and reactions with various reagents.

Thermolytic and Photochemical Decomposition Pathways

Both heat and light can induce the decomposition of 7-methylbenzopentathiepin, leading to the extrusion of sulfur atoms and the formation of more stable, smaller sulfur-containing heterocyclic systems.

Thermolytic Decomposition: Thermal decomposition often results in the loss of sulfur to form benzotrithioles and other polysulfides. The specific products formed can depend on the reaction conditions and the presence of other reagents.

Photochemical Decomposition: Irradiation, for instance with a mercury lamp, can also lead to desulfurization. nih.gov This process can yield trithioles, and further reactions such as dimerization to form tetrathiocins or ring contraction to produce 1,4-dithiins have been observed in related benzopentathiepin systems. nih.gov The photochemical decomposition of sulfur hexafluoride with phosphines provides a comparative example of light-induced bond cleavage involving sulfur. rsc.org

Nucleophilic Attack and Sulfur Extrusion Mechanisms (e.g., S3-cleavage, S2 dissociation)

The pentathiepin ring is susceptible to attack by nucleophiles, which is a key aspect of its chemical and biological activity. d-nb.info Thiols, for example, readily react with the polysulfide linkage. researchgate.net

The reaction of this compound with thiols like 2-mercaptoethanol (B42355) leads to a variety of polysulfide products derived from both the thiol and the parent pentathiepin. nih.gov This reactivity is believed to be central to the biological mechanism of action for related naturally occurring pentathiepin cytotoxins. researchgate.net Computational and experimental studies suggest that amines can also promote the decomposition of the pentathiepin ring through intramolecular addition to a sulfur atom. researchgate.net

Mechanistically, nucleophilic attack can lead to the cleavage of the polysulfide chain, often with the extrusion of sulfur units. The specific mechanism, whether it involves the loss of an S2 or S3 unit, can be influenced by the nature of the nucleophile and the reaction conditions. These sulfur extrusion reactions are a common feature of pentathiepin chemistry. acs.org

Electrophilic and Nucleophilic Reactions on the Aromatic Ring System

While the pentathiepin ring is the more reactive part of the molecule, the benzene (B151609) ring can also undergo substitution reactions, although its reactivity is influenced by the electron-donating methyl group and the electron-withdrawing polysulfide ring.

Electrophilic Aromatic Substitution: The benzene ring in this compound can, in principle, undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.combyjus.com The methyl group is an activating group and directs incoming electrophiles to the ortho and para positions. However, the bulky and electron-withdrawing nature of the pentathiepin ring may sterically hinder and electronically deactivate the aromatic ring towards these reactions.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the benzene ring is generally difficult unless there are strong electron-withdrawing groups present. govtpgcdatia.ac.inmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com In the case of this compound, the pentathiepin moiety is not a sufficiently strong activating group for this type of reaction under normal conditions. Such reactions typically require forcing conditions or the presence of powerful nucleophiles. libretexts.org

Redox Chemistry and Electrochemical Behavior of the Polysulfur System

The polysulfide chain in this compound is redox-active, meaning it can participate in reactions involving the transfer of electrons. stanford.eduprimescholars.com This property is fundamental to its chemical behavior and potential applications.

The electrochemical properties of benzopentathiepins have been studied, revealing their ability to undergo both oxidation and reduction processes. researchgate.net These redox reactions can lead to the formation of various reactive sulfur species. mdpi.com The redox potential of the system is a key parameter that governs its reactivity in different chemical environments. stanford.edu The study of redox-regulated inhibitors has included benzopentathiepins, highlighting the importance of their electrochemical properties. grantome.com

Ring-Opening and Ring-Contraction Reactions and Resulting Product Distribution

As a consequence of the inherent strain in the seven-membered ring, this compound can undergo both ring-opening and ring-contraction reactions.

Ring-Opening: Nucleophilic attack, as discussed earlier, leads to the opening of the pentathiepin ring to form linear polysulfide derivatives. nih.govresearchgate.net For example, reaction with thiols breaks the S-S bonds, leading to open-chain structures. nih.gov

Ring-Contraction: Under certain conditions, such as photochemical irradiation, the pentathiepin ring can lose sulfur atoms and contract to form smaller, more stable heterocyclic rings like trithioles and dithiins. nih.govcapes.gov.br This is a common transformation for pentathiepins. acs.org The specific products formed depend on the reaction pathway, which can be influenced by factors like the solvent and the presence of other reagents. nih.gov General principles of ring expansion and contraction reactions in organic chemistry provide a broader context for these transformations. uchicago.eduwikipedia.orgharvard.edu

Derivatization Reactions at Peripheral Sites and Their Mechanistic Implications

Modifications can be made to the this compound structure at the methyl group or on the aromatic ring, which can in turn influence the reactivity of the pentathiepin moiety.

Theoretical and Computational Chemistry Insights into 7 Methylbenzopentathiepin

Electronic Structure Calculations: Molecular Orbitals and Frontier Orbital Analysis (HOMO-LUMO)

Electronic structure calculations are fundamental to understanding the reactivity and kinetic stability of a molecule. A key aspect of these calculations is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial in predicting a molecule's chemical behavior, as they are the primary orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that a molecule is more reactive.

For 7-Methylbenzopentathiepin, the HOMO is expected to be localized primarily on the electron-rich pentathiepin ring and the benzene (B151609) ring, reflecting the sites most susceptible to electrophilic attack. The LUMO, on the other hand, would represent the regions most favorable for nucleophilic attack. A detailed analysis of the HOMO and LUMO energy levels and their spatial distribution would provide a comprehensive picture of the molecule's reactivity profile. While specific calculations for this compound are not extensively documented in publicly available literature, studies on similar heterocyclic compounds often reveal the significant influence of heteroatoms on the frontier orbitals.

OrbitalSignificancePredicted Location in this compound
HOMO Electron-donating capacityPrimarily on the sulfur-rich pentathiepin ring and the aromatic benzene ring.
LUMO Electron-accepting capacityDistributed across the molecule, with potential concentration on the carbon atoms of the heterocyclic ring.
HOMO-LUMO Gap Chemical reactivity and stabilityA smaller gap would indicate higher reactivity.

Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. DFT methods are widely used to determine the equilibrium geometry of molecules, which corresponds to the lowest energy arrangement of its atoms. This geometry optimization is crucial as it provides the most stable three-dimensional structure of the molecule.

For this compound, DFT calculations would predict bond lengths, bond angles, and dihedral angles, offering a detailed structural model. The resulting optimized geometry is essential for subsequent calculations of other molecular properties, such as vibrational frequencies and electronic spectra. Furthermore, DFT can be employed to explore the potential energy surface of the molecule, mapping out the energy changes that occur with structural modifications. This allows for the identification of stable isomers, transition states, and the energy barriers between them.

A powerful application of DFT is the validation and interpretation of experimental data. X-ray crystallography, for example, provides precise measurements of molecular structures in the solid state. DFT-optimized geometries in the gas phase or with solvent models can be compared to this experimental data. A close agreement between the calculated and experimental structures lends confidence to both the theoretical model and the experimental results. Any discrepancies can highlight the effects of crystal packing or solvent interactions. For this compound, comparing a DFT-calculated structure with experimental X-ray diffraction data would provide a robust validation of its molecular conformation.

The seven-membered pentathiepin ring in this compound is not planar and can exist in different conformations. Conformational analysis using DFT can identify the most stable conformers and the energy barriers for their interconversion. For instance, studies on related pentathiepin structures have investigated the racemization barriers, which involve the flipping of the sulfur-rich ring. Understanding these conformational dynamics is crucial as different conformers may exhibit different biological activities or reactivities. DFT calculations can elucidate the pathways and energetics of these conformational changes, providing a dynamic picture of the molecule's structure.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics-based methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the study of conformational changes, molecular flexibility, and interactions with the surrounding environment.

For this compound, an MD simulation could reveal how the molecule behaves in a solvent, such as water or an organic solvent. This is particularly important for understanding its properties in a biological context. The simulation would show how the solvent molecules arrange themselves around the solute and how these interactions influence the conformation and flexibility of the pentathiepin ring. By analyzing the trajectory of the simulation, one can gain a deeper understanding of the molecule's behavior in solution, which is often more relevant to its real-world applications than its properties in the gas phase.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental spectra for structure verification and interpretation.

NMR Chemical Shifts: DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its theoretical NMR spectrum can be generated. Comparing this predicted spectrum with an experimentally obtained one is a robust method for confirming the molecular structure and assigning the observed peaks.

Vibrational Frequencies: The vibrational frequencies of a molecule correspond to the peaks observed in its infrared (IR) and Raman spectra. DFT calculations can compute these frequencies, which can then be compared to experimental data to identify characteristic vibrational modes of the pentathiepin ring and the methyl-substituted benzene ring.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of a molecule. For this compound, TD-DFT calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π→π* transitions within the aromatic system. This information is valuable for understanding the molecule's photophysical properties.

The table below summarizes the types of spectroscopic data that can be predicted computationally for this compound.

Spectroscopic TechniquePredicted ParametersComputational Method
NMR Spectroscopy ¹H and ¹³C chemical shiftsDFT (GIAO method)
Vibrational Spectroscopy (IR/Raman) Vibrational frequencies and intensitiesDFT
UV-Vis Spectroscopy Absorption wavelengths (λmax) and electronic transitionsTD-DFT

In-Depth Computational Analysis of this compound Remains an Uncharted Area of Theoretical Chemistry

Despite the growing interest in sulfur-rich heterocyclic compounds, a comprehensive theoretical and computational examination of this compound, specifically concerning its reaction pathways, transition states, and the electronic intricacies of its fused ring system, is notably absent from publicly available scientific literature. While computational chemistry provides a powerful lens to investigate such molecular systems, dedicated studies on this particular derivative appear to be a yet-unexplored frontier.

While general methodologies for modeling reaction pathways and analyzing transition states are well-established in computational chemistry, their specific application to this compound has not been detailed in published research. Such studies would be crucial in elucidating the mechanisms of its formation, decomposition, and reactivity with other chemical species. By mapping the potential energy surface, researchers could identify the most probable reaction coordinates, calculate activation energies, and characterize the geometry of transition state structures. This information is fundamental to understanding the kinetic and thermodynamic stability of the compound and predicting its chemical behavior under various conditions.

Similarly, a detailed analysis of the aromaticity and electronic delocalization within the fused ring system of this compound using advanced computational techniques like Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Current-Induced Density (ACID) has not been reported. These methods are instrumental in quantifying the extent of aromatic character in cyclic molecules.

NICS calculations, for instance, involve placing a "ghost" atom at the center of a ring to probe the magnetic shielding, with negative values typically indicating aromaticity (a diatropic ring current) and positive values suggesting anti-aromaticity (a paratropic ring current). A systematic NICS scan at various points within and above the rings of this compound would provide a detailed map of its electronic landscape.

ACID plots offer a visual representation of electron delocalization by mapping the pathways of induced ring currents in the presence of an external magnetic field. For this compound, an ACID analysis would reveal the precise nature and strength of the π-electron currents within both the benzene and the pentathiepin rings, offering clear insights into the electronic communication between the two fused components.

The absence of such specific computational data for this compound highlights a gap in the current body of chemical research. Future theoretical studies are necessary to build a robust computational model of this intriguing sulfur-containing heterocycle. Such research would not only deepen our fundamental understanding of its structure and reactivity but also could guide the design of new derivatives with tailored electronic and chemical properties for potential applications in materials science and medicinal chemistry.

Synthesis and Exploration of Derivatives and Structural Analogues of 7 Methylbenzopentathiepin

Design and Synthesis of Benzopentathiepin Derivatives with Varied Substituents on the Aromatic Ring

The synthesis of benzopentathiepin derivatives with diverse substituents on the aromatic ring has been a key area of investigation. This allows for the fine-tuning of the molecule's electronic and steric properties.

A common strategy involves the sulfurization of appropriately substituted 1,2-benzenedithiols with elemental sulfur in the presence of ammonia (B1221849). researchgate.net This method has been successfully employed to introduce a variety of functional groups onto the benzene (B151609) ring, including aminoethyl, pyridyl, pyrimidinyl, and thienyl groups. researchgate.net The synthesis of a benzopentathiepin with a neighboring hydroxyl group was achieved through the demethylation of 6-ethyl-9-methoxybenzopentathiepin. researchgate.net

Another approach involves the reaction of 1,3-benzodithiole-2-thiones with elemental sulfur and liquid ammonia at room temperature, which has been shown to produce benzopentathiepins in high yields. researchgate.net The introduction of substituents can also be achieved through nucleophilic aromatic substitution reactions. For instance, the synthesis of varacin (B3186902) and its analogues involved the treatment of a dibromoarene with cuprous n-butylmercaptide to introduce the sulfur atoms. sci-hub.se

The nature of the substituent on the aromatic ring significantly influences the reaction pathways and yields. For example, in the reaction of benzodithiol-2-ones with sodium hydrosulfide (B80085), the efficiency of benzopentathiepin formation follows the order: CF3 ≫ F, Cl > CN. researchgate.net This suggests that electron-withdrawing groups facilitate the formation of the pentathiepin ring. researchgate.net In some cases, an alternative pathway involving the reduction of a nitro group to an aniline (B41778) followed by treatment with sodium hydrosulfide has been employed to synthesize desired benzopentathiepin intermediates, especially for analogues lacking strongly electron-deficient substituents. nih.gov

Here is an interactive data table of some synthesized benzopentathiepin derivatives with varied substituents:

Compound Name Substituent(s) on Aromatic Ring Reference
6-Amino-8-(trifluoromethyl)benzopentathiepin 6-Amino, 8-Trifluoromethyl researchgate.net
6-Amino-8-fluorobenzopentathiepin 6-Amino, 8-Fluoro researchgate.net
6-Amino-8-chlorobenzopentathiepin 6-Amino, 8-Chloro researchgate.net
6-Amino-8-cyanobenzopentathiepin 6-Amino, 8-Cyano researchgate.net
6-(2-Aminoethyl)benzopentathiepin 6-(2-Aminoethyl) researchgate.net
6-(Pyridin-2-yl)benzopentathiepin 6-(Pyridin-2-yl) researchgate.net
6-(Pyrimidin-2-yl)benzopentathiepin 6-(Pyrimidin-2-yl) researchgate.net
6-(Thiophen-2-yl)benzopentathiepin 6-(Thiophen-2-yl) researchgate.net
6-Ethyl-9-hydroxybenzopentathiepin 6-Ethyl, 9-Hydroxy researchgate.net
6,7-Dimethoxybenzopentathiepin 6,7-Dimethoxy nii.ac.jp
Varacin 8-((2-(Dimethylamino)ethyl)amino)-7-methoxy-6-methylbenzopentathiepin researchgate.net

Systematic Variation of the Polythiepin Ring System

Systematic variation of the polythiepin ring system, such as altering the number of sulfur atoms or incorporating other heteroatoms, provides insights into the role of the polysulfide chain in the molecule's properties.

The pentathiepin ring is known to be in equilibrium with the corresponding benzotrithiole under certain conditions, readily losing two sulfur atoms. sci-hub.se This transformation highlights the dynamic nature of the polysulfide ring. The equilibrium can be influenced by factors such as solvent polarity and basicity. sci-hub.se

The synthesis of benzopolysulfides with varying numbers of sulfur atoms has been explored. For example, reactions can be controlled to favor the formation of benzotrithioles or benzopentathiepins. sci-hub.se The challenge in definitively identifying the number of sulfur atoms in the ring lies in the fact that pentathiepins often lose S₂ in mass spectrometry, and NMR spectroscopy provides limited direct information about the polysulfide chain. sci-hub.se

The incorporation of other heteroatoms into the polysulfide ring is a less explored but potentially fruitful area. While the focus has been primarily on all-sulfur chains, the synthesis of related cyclic polychalcogenides containing selenium or tellurium has been reported for other systems, suggesting the possibility of creating benzopentathiepin analogues with mixed chalcogen rings. researchgate.net

Isomeric Benzopentathiepins and Their Comparative Chemical Properties

Isomerism in benzopentathiepins can arise from the substitution pattern on the aromatic ring or from the conformation of the seven-membered polythiepin ring. The synthesis and comparison of these isomers are crucial for understanding their structure-property relationships.

A notable example is the synthesis of varacin and its regioisomer, isolissoclinotoxin A. researchgate.net These natural products differ in the placement of the methoxy (B1213986) and aminoethylamino groups on the aromatic ring. researchgate.net Their synthesis from a common precursor like vanillin (B372448) allows for a direct comparison of their properties. researchgate.net The structural elucidation of these isomers can be challenging, often requiring X-ray diffraction analysis for confirmation. sci-hub.se

Even subtle differences in the substitution pattern can lead to distinct chemical and physical properties. For instance, chain isomers can exhibit different boiling points and reactivity due to variations in intermolecular forces and molecular symmetry. solubilityofthings.com Positional isomers, like ortho, meta, and para substituted derivatives, will display different electronic and steric environments, influencing their reactivity in reactions such as electrophilic aromatic substitution. youtube.com

Furthermore, conformational isomerism of the pentathiepin ring has been observed. oup.com The seven-membered ring can exist in different conformations, and the energy barrier for the inversion between these conformers can be studied using techniques like variable-temperature NMR spectroscopy. oup.com This provides valuable information on the flexibility and dynamics of the polythiepin ring system.

Synthesis of Spirocyclic and Fused Polycyclic Systems Incorporating the Benzopentathiepin Unit

The incorporation of the benzopentathiepin moiety into spirocyclic and fused polycyclic systems represents a significant extension of its chemical space, leading to molecules with unique three-dimensional structures and potentially novel properties.

The synthesis of spirocyclic compounds often involves intramolecular cyclization reactions. beilstein-journals.orgpnrjournal.com While specific examples of spirocyclic systems directly incorporating a benzopentathiepin are not extensively documented in the provided results, the general strategies for spirocycle synthesis could be adapted. For instance, a dienophile containing a benzopentathiepin unit could potentially undergo a Diels-Alder reaction to form a spirocyclic adduct. pnrjournal.com The synthesis of spiro compounds is of great interest in medicinal chemistry as these scaffolds are found in numerous natural products. beilstein-journals.orgwalshmedicalmedia.com

Fused polycyclic systems containing a benzopentathiepin ring have been successfully synthesized. One approach involves the reaction of nucleophilic heterocycles like pyrroles and thiophenes with sulfur monochloride (S₂Cl₂) and a base like DABCO. researchgate.net This method allows for the one-pot synthesis of fused mono- and bis-pentathiepins. researchgate.net For example, N-methylpyrrole reacts to form a dichloropentathiepin fused to the pyrrole (B145914) ring. researchgate.net The development of such reactions provides efficient routes to complex, polycyclic aromatic systems containing the pentathiepin motif. escholarship.orgprinceton.edu

Elucidation of Structure-Reactivity Relationships (SRR) within the Benzopentathiepin Family

Understanding the structure-reactivity relationships (SRR) within the benzopentathiepin family is essential for predicting their chemical behavior and for the rational design of new derivatives with desired properties. This involves examining the impact of electronic and steric effects of substituents.

Impact of Electronic Effects of Substituents on Ring Stability and Reactivity

The electronic effects of substituents on the aromatic ring play a crucial role in the stability and reactivity of the benzopentathiepin system. These effects can be broadly categorized as inductive and resonance effects. lasalle.edu

Electron-donating groups (EDGs), such as methoxy (-OCH₃) and amino (-NH₂) groups, increase the electron density of the aromatic ring through resonance. lasalle.edufiveable.me This can influence the reactivity of the molecule in various ways. For instance, the insertion of an electron-releasing methoxy group into the aromatic ring of a related nitrostyrene (B7858105) was found to stabilize the compound and enhance its cardiovascular effects. researchgate.net

Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) and trifluoromethyl (-CF₃) groups, decrease the electron density of the aromatic ring. lasalle.edufiveable.me As mentioned earlier, the presence of a trifluoromethyl group was found to be more effective in promoting the synthesis of benzopentathiepins compared to less electron-withdrawing halogens or a cyano group. researchgate.net This suggests that EWGs can stabilize the pentathiepin ring or facilitate its formation. A systematic study on indolizine-derived pentathiepines showed that a nitro substituent had a strong and distinct effect on the electronic structure compared to other substituents like halogens or a methyl group. researchgate.netmdpi.com

The stability of the pentathiepin ring towards nucleophiles is also influenced by substituents. The ring can be attacked by nucleophiles, leading to the cleavage of sulfur-sulfur bonds. researchgate.net The electrophilicity of the sulfur atoms in the pentathiepin ring, and thus its susceptibility to nucleophilic attack, can be modulated by the electronic nature of the substituents on the aromatic ring.

Steric Hindrance Effects on Conformational Dynamics and Reaction Pathways

Steric hindrance from bulky substituents can significantly impact the conformational dynamics of the benzopentathiepin ring and influence the pathways of its reactions.

The seven-membered pentathiepin ring is not planar and can adopt various conformations. The presence of large substituents on the aromatic ring can restrict the inversion of this ring, leading to atropisomerism where the isomers are stable and can potentially be separated. researchgate.net The natural products varacin and lissoclinotoxin A were found to be chiral due to restricted inversion of the benzopentathiepin ring. researchgate.net

Steric effects can also dictate the regioselectivity of reactions. In electrophilic aromatic substitution, bulky groups can block the ortho positions, leading to a higher proportion of the para-substituted product. lasalle.edu Similarly, in reactions involving the pentathiepin ring itself, the approach of a reactant can be sterically hindered by large substituents, favoring attack at less hindered positions.

Advanced Materials Science and Chemical Technology Applications of Benzopentathiepin Derivatives

Potential as Monomers for Sulfur-Rich Polymers and Copolymers

Benzopentathiepins are valuable monomers for the synthesis of sulfur-rich polymers. researchgate.netresearchgate.net These polymers are gaining significant attention due to their unique optical, electronic, and chemical properties, largely imparted by the high sulfur content. The polymerization of cyclic monomers like 7-methylbenzopentathiepin can proceed through mechanisms such as ring-opening polymerization (ROP), a process driven by the release of strain within the heterocyclic ring. researchgate.netresearchgate.net This method is a powerful tool for creating polymers with novel architectures and functionalities. rsc.orgrsc.orgbritannica.comrsc.org

The synthesis of various functionalized benzopentathiepins allows for the creation of tailored polymers where specific properties can be engineered at the monomer design stage. nih.govresearchgate.netrsc.orgspecificpolymers.commdpi.com The natural occurrence of benzopentathiepin structures, such as in the cytotoxic marine natural product varacin (B3186902), underscores the chemical stability and significance of this scaffold for further development in materials chemistry. researchgate.netacs.orgacs.org

The incorporation of benzopentathiepin units into a polymer backbone is a promising strategy for designing materials with tunable optoelectronic properties. The electronic characteristics of sulfur-rich polymers are highly dependent on the structure of the constituent monomers. nih.govresearchgate.net By modifying the substituents on the benzopentathiepin ring, it is possible to alter the electron density and conjugation within the resulting polymer, thereby tuning its interaction with light and its charge-carrying capabilities. rsc.org

Research into benzopentathiepin analogues with different electron-donating or electron-withdrawing groups has demonstrated that the electronic nature of the core can be systematically varied. nih.gov This foundational work in monomer synthesis is crucial for the future development of advanced polymeric materials. While specific studies on the optoelectronic properties of polymers derived directly from this compound are emerging, the established principles of polymer chemistry suggest a strong potential for creating materials for applications in sensors, organic electronics, and photovoltaics. mdpi.comnih.gov

The mechanical and thermal properties of polymers dictate their processability and suitability for real-world applications. Key mechanical parameters include tensile strength (the stress a material can withstand before breaking), Young's modulus (a measure of stiffness), and elongation at break (ductility). researchgate.netmdpi.com Thermal properties, such as the glass transition temperature (Tg) and the thermal decomposition temperature, determine the operational range and stability of the material. nih.govmdpi.com

Currently, there is limited published data specifically detailing the mechanical and thermal characteristics of polymers synthesized from this compound. However, research on other sulfur-rich polymers and related composites provides some insight. For instance, the incorporation of sulfur often influences the flexibility and thermal stability of the polymer chains. rsc.org The cross-linking density and the nature of the bonds within the polymer matrix are critical factors. Detailed characterization of benzopentathiepin-derived polymers is a necessary and important area for future research to fully assess their potential as robust materials for various applications.

Application in Organic Electronics and Semiconductor Materials

Organic compounds rich in sulfur are at the forefront of research in organic electronics and semiconductor materials. chinesechemsoc.orgmdpi.compatsnap.commdpi.combeilstein-institut.de The presence of sulfur atoms can facilitate intermolecular interactions (such as S-S contacts) that are beneficial for charge transport, a key requirement for any semiconductor. city.ac.uk Thiophene-based polymers are a well-known example of successful sulfur-containing organic semiconductors. city.ac.uk

This compound, with its aromatic system and polysulfide chain, represents a building block for new semiconductor materials. nih.gov While much of the initial research on this compound and its analogues like varacin has been in the context of their potent biological activity, acs.orgcuny.edu their fundamental chemical structure is highly relevant to materials science. The ability to synthesize a variety of benzopentathiepin derivatives with tailored electronic properties opens the door to investigating their performance in devices like organic field-effect transistors (OFETs). nih.govnih.gov

The performance of an organic electronic device is fundamentally linked to the charge transport characteristics of the semiconductor material within its thin-film form. In organic semiconductors, charge carriers (electrons or holes) typically move through the material via a "hopping" mechanism between adjacent molecules. nih.gov The efficiency of this process, quantified by charge carrier mobility, is highly sensitive to the molecular packing, crystalline order, and the presence of defects in the thin film. arxiv.orgrsc.orgresearchgate.net

Specific studies measuring the charge transport properties of this compound thin films are not yet widely reported. However, research on structurally related sulfur-containing materials, such as benzodithiophene-based covalent organic frameworks, has demonstrated that organized structures can facilitate directional charge transport. nih.gov It is hypothesized that the polysulfide bridge in benzopentathiepins could influence molecular stacking in the solid state, potentially creating pathways for efficient charge transport. Future work involving the fabrication and characterization of thin-film transistors from this compound and its derivatives is needed to quantify their mobility and explore their potential as active components in electronic devices.

The optical properties of a molecule describe its interaction with light. UV-Vis absorption spectroscopy is a standard technique used to determine the wavelengths of light a compound absorbs, which corresponds to electronic transitions between different energy levels. du.edu.eg Fluorescence emission spectroscopy measures the light emitted by a molecule as it relaxes from an excited electronic state. uni-mainz.dedtic.mil

Detailed UV-Vis absorption and fluorescence emission spectra for this compound are not extensively documented in publicly available literature. However, based on its structure, which contains an aromatic chromophore (the benzene (B151609) ring) conjugated with a polysulfide chain, it is expected to absorb light in the ultraviolet region. The exact position of the maximum absorption (λmax) and the molar absorptivity (ε) would be influenced by the solvent and the specific electronic structure. du.edu.eg The characterization of various benzopentathiepin analogues has been performed using spectroscopic methods, confirming their interaction with UV light. researchgate.netresearchgate.net The synthesis of fluorescent derivatives of related compounds demonstrates that the benzopentathiepin scaffold can be incorporated into optically active systems. researchgate.netresearchgate.net

Role as Precursors in Advanced Sulfur Allotrope Research

The rich and complex chemistry of sulfur is exemplified by its existence in numerous allotropic forms, such as cyclic S6, S7, and the common S8 crown. wikipedia.org The synthesis and stabilization of less common or "advanced" sulfur allotropes is a significant challenge in inorganic chemistry. Benzopentathiepins, including this compound, can serve as valuable precursors in this field due to their ability to act as sulfur-transfer agents. acs.org

The pentathiepin ring is thermally labile and can decompose to release smaller, highly reactive sulfur fragments, such as triatomic sulfur (S3). cuny.edu This controlled release of specific sulfur species under relatively mild conditions provides a synthetic route to new sulfur-containing molecules and potentially to novel sulfur allotropes that are inaccessible through direct reactions with elemental sulfur. The chemical equilibrium observed between benzopentathiepins, benzotrithioles, and elemental sulfur further highlights the role of these compounds as intermediates and sources of reactive sulfur in complex chemical systems. nih.gov

Development of Novel Catalytic Systems Utilizing Benzopentathiepin Ligands or Scaffolds

The exploration of benzopentathiepin derivatives in the realm of catalysis is a highly specialized and emergent field. Extensive literature searches indicate that the primary role of these sulfur-rich heterocycles has been investigated more as reactive pharmacophores and enzyme inhibitors rather than as supporting ligands or scaffolds in traditional catalytic systems.

The inherent reactivity of the pentathiepin ring, characterized by its labile sulfur-sulfur bonds, makes it a potent agent for redox-based interactions. This is prominently demonstrated in its activity as an inhibitor of protein tyrosine phosphatases (PTPs), such as striatal-enriched protein tyrosine phosphatase (STEP). f1000research.complos.org The mechanism of inhibition does not involve the benzopentathiepin acting as a passive scaffold or a coordinating ligand for a metal center. Instead, the compound directly participates in the reaction, forming a reversible covalent bond with the catalytic cysteine residue in the enzyme's active site. plos.orgnih.gov For instance, the compound 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine (TC-2153) has been shown to inhibit STEP through an oxidative attack, where a sulfur atom from the pentathiepin ring is transferred to the catalytic cysteine. f1000research.com This interaction effectively modulates the enzyme's catalytic activity, highlighting the molecule's potential in designing therapeutic agents that target specific catalytic sites. f1000research.comnih.govescholarship.org

While this demonstrates a clear interaction with a catalytic center, it differs from the conventional definition of a catalytic ligand or scaffold, where the molecule would typically coordinate to a metal ion and facilitate the transformation of a separate substrate without being consumed and regenerated in each cycle. Research into using the benzopentathiepin framework as a multidentate ligand to stabilize and electronically modify transition metal centers for catalysis—analogous to well-established pincer or N-heterocyclic carbene ligands—is not prominently documented in publicly available scientific literature. rsc.orgnih.govmdpi.com Similarly, their use as a foundational structure (scaffold) to build more complex catalytic architectures remains an area with limited exploration.

Future research may yet uncover pathways to harness the unique electronic properties and structural features of the benzopentathiepin core for designing novel catalytic systems. Potential applications could involve leveraging the sulfur atoms for metal coordination or utilizing the rigid benzo-fused ring as a backbone for chiral ligands in asymmetric catalysis. However, based on current research, the application of benzopentathiepins in catalysis is centered on their role as direct-acting inhibitors rather than as components of broader catalytic systems.

Supramolecular Assembly and Host-Guest Chemistry Involving Benzopentathiepins

Supramolecular chemistry focuses on chemical systems composed of multiple molecular subunits assembled through non-covalent intermolecular forces. uoc.grias.ac.in This field includes host-guest chemistry, where a larger 'host' molecule encapsulates a smaller 'guest' molecule, and crystal engineering, which involves the design of molecular solids with predictable structures and properties based on understanding intermolecular interactions. uoc.grnih.gov The study of benzopentathiepins in this context reveals their capacity to form ordered solid-state structures governed by a variety of weak interactions.

While classic host-guest complexes in solution involving this compound are not widely reported, research on related derivatives provides significant insight into their supramolecular behavior. A key example is the study of the supramolecular structure of 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine. colab.ws Analysis of its crystal structure reveals the formation of complex, ordered assemblies, such as zigzag-like supramolecular patterns, driven by specific intermolecular contacts. nsc.ru

These interactions are critical in dictating the packing of the molecules in the crystal lattice. The types of forces at play are diverse and can include hydrogen bonds, involving the amine substituent, and other weaker interactions like S···S contacts between the polysulfur rings of adjacent molecules. psu.edu The study of these organized structures falls under the umbrella of crystal engineering, where the molecule's functional groups are used to direct the formation of a desired supramolecular architecture. uoc.grias.ac.innih.gov The ability to predict and control these packing arrangements is crucial for designing new materials with specific physical and chemical properties.

The table below summarizes the key concepts and findings related to the supramolecular chemistry of benzopentathiepin derivatives based on available research.

FeatureDescriptionRelevance to Benzopentathiepins
Supramolecular Assembly The organization of molecules into well-defined structures using non-covalent forces.Derivatives like 8-(trifluoromethyl)benzopentathiepin-6-amine form ordered, zigzag-like crystal structures. colab.wsnsc.ru
Crystal Engineering The design and synthesis of functional molecular solids based on intermolecular interactions. uoc.grThe predictable formation of structures from benzopentathiepin derivatives is an example of crystal engineering in practice. ias.ac.inpsu.edu
Intermolecular Forces Weak interactions (e.g., hydrogen bonds, van der Waals forces, S···S contacts) that govern molecular assembly. libretexts.orgnih.govThe crystal packing of benzopentathiepins is directed by a combination of these forces, including notable S···S interactions. psu.edu
Host-Guest Chemistry Involves a 'host' molecule forming a complex with a 'guest' molecule. nih.govnih.govSpecific examples of benzopentathiepins acting as hosts or guests in solution are not prominent in the surveyed literature.

The investigation into the supramolecular chemistry of benzopentathiepins is an active area of research. Understanding the non-covalent interactions that direct their self-assembly is fundamental to unlocking their potential in materials science, for applications ranging from the development of new crystalline polymorphs to the design of functional solid-state devices.

Future Research Trajectories and Interdisciplinary Challenges in 7 Methylbenzopentathiepin Research

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Reaction Prediction

The synthesis of complex molecules like 7-methylbenzopentathiepin is often a resource-intensive process. The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to streamline synthetic design and predict reaction outcomes. nih.govwiley.com

Detailed Research Findings:

Interactive Data Table: AI/ML in Heterocyclic Synthesis

AI/ML Application Potential Impact on this compound Research Key Challenges Relevant Research Areas
Retrosynthesis PredictionFaster identification of viable synthetic routes.Limited specific data for pentathiepins. oup.comDevelopment of specialized training datasets.
Reaction Outcome PredictionReduced number of failed experiments; higher yields. taylorfrancis.comModel accuracy for complex polysulfide chemistry.Integration of mechanistic insights into models. google.com
Catalyst DesignDiscovery of more efficient and selective catalysts. mdpi.comComputational cost of high-throughput screening.Single-atom and nanoparticle catalyst development.
Autonomous SynthesisHigh-throughput screening of reaction conditions. nsc.ruIntegration of real-time analytics for sulfur compounds.Robotics, real-time spectroscopy.

Exploration of Unconventional Reaction Pathways and High-Pressure/Flow Chemistry Methodologies

Moving beyond traditional batch synthesis, unconventional reaction methodologies such as high-pressure and flow chemistry present opportunities for enhanced efficiency, safety, and scalability in the synthesis of this compound. mdpi.comnih.gov

Detailed Research Findings:

High-pressure synthesis has been shown to facilitate the formation of novel sulfur-nitrogen compounds by overcoming kinetic barriers. osf.io This approach could be explored to create the benzopentathiepin ring system under conditions that may not be accessible at ambient pressure, potentially leading to new polymorphs or related structures.

Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers precise control over reaction parameters like temperature, pressure, and reaction time. nih.govmagritek.com This is particularly advantageous for highly exothermic or hazardous reactions, which can be characteristic of sulfur chemistry. mdpi.com The synthesis of sulfur-containing heterocycles and polysulfides has been successfully demonstrated using flow reactors. researchgate.netresearchgate.net For the synthesis of this compound, a flow-based approach could improve heat transfer, reduce reaction times, and enhance safety, especially when using reactive sulfurizing agents. mdpi.commdpi.com Furthermore, flow chemistry facilitates automation and scalability, which are crucial for producing larger quantities of the compound for further study and potential applications. mdpi.commagritek.com

Interactive Data Table: Unconventional Synthesis Methods

Methodology Advantages for this compound Synthesis Potential Challenges Key Research Focus
High-Pressure SynthesisAccess to novel reaction pathways and structures. osf.ioSpecialized and expensive equipment.Exploration of pressure-induced phase transitions.
Flow ChemistryEnhanced safety, scalability, and process control. nih.govmagritek.comReactor fouling by solid intermediates or products.Development of robust reactor designs. sigmaaldrich.com
Microwave-Assisted SynthesisRapid heating and reduced reaction times. rjeid.comresearcher.lifePotential for localized overheating and side reactions.Optimization of reaction conditions.
MechanochemistrySolvent-free synthesis, reduced waste. beilstein-journals.orgEnsuring complete and uniform reaction.Scalable milling and extrusion techniques.

Development of Advanced In Situ Spectroscopic Techniques for Real-time Mechanistic Elucidation

A deeper understanding of the formation and reactivity of the pentathiepin ring in this compound requires advanced analytical techniques that can monitor reactions in real-time.

Detailed Research Findings:

In situ spectroscopic methods are invaluable for elucidating reaction mechanisms by detecting transient intermediates. For polysulfide species, techniques like in situ Nuclear Magnetic Resonance (NMR), Raman spectroscopy, and X-ray Absorption Spectroscopy (XAS) have been effectively used, particularly in the context of lithium-sulfur battery research. manufacturingchemist.com

In situ NMR: High-pressure NMR tubes allow for the monitoring of reactions under non-ambient conditions, which can be crucial for studying the formation of the pentathiepin ring. wiley.com Benchtop NMR spectrometers coupled with flow reactors also offer a powerful tool for non-invasive, real-time reaction monitoring. Variable temperature 1H NMR has already been employed to determine the energy barrier for the ring inversion of the benzopentathiepin ring, demonstrating the utility of this technique.

In situ Raman and X-ray Spectroscopy: These techniques can provide detailed information about the evolution of sulfur species during a reaction. thieme.com In situ Raman can identify specific polysulfide chain lengths, while XAS at the sulfur K-edge can probe the electronic structure and bonding of sulfur atoms in intermediates and products. nsc.ru

Fluorescence Imaging: For studying the interactions of polysulfides in biological or material systems, operando optical fluorescence microscopy can visualize their spatial distribution in real-time.

These advanced techniques can be applied to study the reaction of thiols with this compound, providing a more detailed picture of the complex mixture of polysulfides that are formed. Current time information in Vanderburgh County, US.

Addressing Scalability and Sustainability Challenges in the Synthesis of Complex Sulfur Heterocycles

The broader application of this compound and related compounds is contingent on the development of scalable and sustainable synthetic methods.

Detailed Research Findings:

Current synthetic routes to benzopentathiepins often rely on harsh reagents and conditions, which can be problematic for large-scale production. Green chemistry principles, such as atom economy, use of safer solvents, and energy efficiency, are crucial for future synthetic designs.

Sustainable Reagents and Solvents: Research into using elemental sulfur in greener solvents like liquid ammonia (B1221849) or in solvent-free conditions represents a move towards more sustainable processes. thieme.com The use of recyclable catalysts and bio-based solvents is also a key area of development.

Process Optimization and Scalability: Flow chemistry is a key enabling technology for scaling up the synthesis of fine chemicals and active pharmaceutical ingredients. beilstein-journals.org An optimized synthesis for benzopentathiepin analogs has been developed that allows for the production of gram-scale quantities, a crucial step towards practical applications. nih.gov The development of continuous manufacturing processes, potentially integrating mechanochemistry, could further enhance sustainability. beilstein-journals.org

Process Mass Intensity (PMI): A key metric for evaluating the sustainability of a synthesis is the PMI, which is the ratio of the total mass of materials used to the mass of the final product. Future research will focus on synthetic routes with significantly lower PMI.

Interactive Data Table: Sustainability in Synthesis

Sustainability Aspect Approach for this compound Expected Outcome
Reagent ChoiceUse of elemental sulfur; recyclable catalysts. thieme.comReduced cost and environmental impact.
Solvent UseGreen solvents (e.g., water, ionic liquids); solvent-free conditions.Minimized hazardous waste.
Energy EfficiencyFlow chemistry; microwave-assisted synthesis. magritek.comrjeid.comLower energy consumption and carbon footprint.
ScalabilityContinuous flow processes; optimized batch synthesis. nih.govbeilstein-journals.orgEnables production for advanced testing and applications.

Expanding the Scope of Non-conventional Applications in Chemical Science and Technology

While initially investigated for its DNA-cleaving properties, the unique polysulfide chemistry of this compound suggests a broader range of potential applications.

Detailed Research Findings:

The reactivity of the pentathiepin ring with thiols is central to its biological activity. Current time information in Vanderburgh County, US. This reactivity can be harnessed for other purposes:

Enzyme Inhibition: A derivative of benzopentathiepin, TC-2153, has been identified as a potent inhibitor of the phosphatase STEP (striatal-enriched protein tyrosine phosphatase). nih.gov This enzyme is a therapeutic target for Alzheimer's disease and other neurological disorders, opening up a significant new avenue for the pharmacological application of benzopentathiepin scaffolds.

Materials Science: Sulfur-rich polymers are of interest for applications in energy storage, particularly in lithium-sulfur batteries. manufacturingchemist.com The pentathiepin ring could serve as a unique building block for novel sulfur-containing polymers or as a cathode material itself.

Agrochemicals: Many heterocyclic compounds containing sulfur and nitrogen have applications as fungicides and insecticides. The antifungal and antiviral properties of substituted benzopentathiepins have been noted, suggesting potential for development in this area. manufacturingchemist.com

Chemical Sensing: The reactivity of the polysulfide chain could be exploited in the design of chemical sensors, for example, for the detection of thiols or other analytes that interact with the pentathiepin ring.

Future research will likely focus on synthesizing a wider library of this compound derivatives and screening them for a diverse range of biological and material science applications.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing 7-methylbenzopentathiepin in academic research?

  • Methodological Answer : Synthesis typically involves multi-step thiolation reactions under controlled conditions (e.g., inert atmosphere). Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and elemental analysis for purity assessment. For novel derivatives, X-ray crystallography may be employed to resolve stereochemical ambiguities. Detailed protocols should follow IUPAC nomenclature and include solvent systems, reaction temperatures, and purification techniques to ensure reproducibility .

Q. How are preliminary biological activities (e.g., antiproliferative effects) of this compound evaluated in vitro?

  • Methodological Answer : Standard assays include measuring IC50 values against cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin-based viability assays. Dose-response curves are generated with triplicate technical replicates and negative/positive controls (e.g., cisplatin). Data interpretation must account for solvent effects (e.g., DMSO cytotoxicity thresholds) and include statistical validation (e.g., ANOVA with post-hoc tests) .

Q. What strategies are recommended for conducting a systematic literature review on this compound’s pharmacological potential?

  • Methodological Answer : Use databases like PubMed, SciFinder, and Web of Science with keywords: "benzopentathiepin derivatives," "antitumor polysulfanes," and "varacin analogs." Prioritize peer-reviewed articles with mechanistic studies (e.g., DNA cleavage assays). Organize findings by biological targets (e.g., DNA vs. thiol-mediated pathways) and note gaps, such as limited in vivo data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action (e.g., oxygen-dependent vs. anaerobic pathways) for this compound?

  • Methodological Answer : Design comparative experiments under controlled redox conditions. For example:

  • Oxygen-dependent pathway : Measure hydroxyl radical formation via ESR spectroscopy in the presence of Fe²⁺/H₂O₂.
  • Anaerobic S3-transfer : Monitor polysulfane decomposition products (e.g., S₃²⁻) using HPLC-MS in glutathione-rich, oxygen-depleted environments.
    Cross-validate results with knockout cell lines (e.g., SOD-deficient) to isolate pathways .

Q. What experimental approaches are used to assess the stability and decomposition kinetics of this compound in physiological environments?

  • Methodological Answer : Conduct kinetic studies in buffer systems mimicking intracellular conditions (pH 7.4, 37°C) with varying thiol concentrations (e.g., cysteine, glutathione). Use UV-Vis spectroscopy to track absorbance changes at characteristic wavelengths (e.g., 320 nm for polysulfanes). Compare decomposition rates in hydrophobic (e.g., benzene) vs. hydrophilic solvents to model membrane permeability .

Q. How should researchers address discrepancies in IC50 values across studies (e.g., due to solvent polarity or cell line variability)?

  • Methodological Answer : Standardize assay conditions by:

  • Using identical solvent concentrations (e.g., ≤0.1% DMSO).
  • Validating cell line authenticity via STR profiling.
  • Including reference compounds (e.g., doxorubicin) in each experiment.
    Perform meta-analyses to identify trends, such as increased potency in leukemia vs. solid tumor models .

Q. What considerations are critical when transitioning from in vitro to in vivo studies for this compound?

  • Methodological Answer : Prioritize pharmacokinetic parameters:

  • Solubility : Use surfactants (e.g., Cremophor EL) or nanoformulations.
  • Toxicity : Conduct acute toxicity assays in rodents (LD50 determination).
  • Bioavailability : Track plasma concentrations via LC-MS/MS after oral/intravenous administration.
    Select xenograft models reflecting the compound’s in vitro efficacy (e.g., hematologic vs. solid tumors) .

Q. How can reproducibility challenges in synthesizing this compound derivatives be mitigated?

  • Methodological Answer : Document reaction parameters exhaustively:

  • Moisture sensitivity : Use Schlenk lines for air-sensitive steps.
  • Temperature gradients : Report ramp rates and stirring speeds.
  • Purification : Specify column chromatography gradients (e.g., hexane:EtOAc ratios).
    Share raw spectral data (e.g., NMR FID files) in supplementary materials .

Q. What mixed-methods approaches are suitable for elucidating this compound’s polypharmacology?

  • Methodological Answer : Combine:

  • Quantitative proteomics : SILAC labeling to identify protein targets.
  • Qualitative molecular dynamics simulations : Predict binding modes to DNA minor grooves.
    Triangulate findings with functional assays (e.g., comet assays for DNA damage) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.